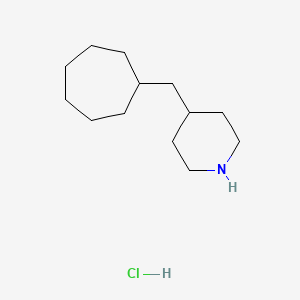

4-(Cycloheptylmethyl)piperidine hydrochloride

Overview

Description

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group . A highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate affords the corresponding tertiary propargylamines in useful yields .

Molecular Structure Analysis

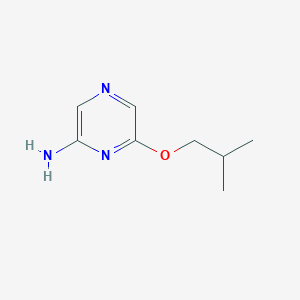

The molecular structure of “4-(Cycloheptylmethyl)piperidine hydrochloride” consists of a piperidine ring attached to a cyclohexane ring via a methyl group. The compound has a molecular formula of C13H23ClN.

Scientific Research Applications

Neurobiology and Pharmacology

4-(Cycloheptylmethyl)piperidine hydrochloride, related to compounds like phencyclidine, demonstrates complex pharmacological actions. Research indicates that at subanesthetic doses, it alters central nervous system reactivity to sensory inputs across various neural levels. Its effects on metabolic processes may involve mechanisms similar to other psychotomimetic or anesthetic drugs, hinting at a unique spectrum of pharmacological activity that could have implications for understanding drug interactions with the central nervous system (Domino, 1964).

Anticholinergic Effects and Organ Protection

Penehyclidine hydrochloride, another compound in the same class, is widely used clinically, particularly in China, for its anticholinergic properties. It is an effective reversal agent in cases of organic phosphorus poisoning and is utilized as a preanesthetic medication. Its advantages include fewer side effects compared to other anticholinergic agents, and it has shown protective effects on various organs such as the heart, lungs, and brain, indicating potential wider applications in clinical medicine (Wang, Gao, & Ma, 2018).

Antipsychotic and Mood Disorder Treatments

Compounds structurally related to 4-(Cycloheptylmethyl)piperidine hydrochloride, like lurasidone, are used in the treatment of psychotic and mood disorders. Lurasidone's efficacy in acute bipolar depression and schizophrenia showcases the therapeutic potential of this class of compounds in addressing complex mental health conditions (Pompili et al., 2018).

Chemical and Pharmacological Studies of Piperidine Alkaloids

The piperidine structure, a core component of 4-(Cycloheptylmethyl)piperidine hydrochloride, is found in various natural and synthetic compounds with significant medicinal importance. Research has focused on the broad therapeutic applications of piperidine alkaloids, including their roles in drug discovery for treating numerous diseases, illustrating the versatility and potential of this chemical structure in medicinal chemistry (Singh et al., 2021).

Safety And Hazards

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

4-(cycloheptylmethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N.ClH/c1-2-4-6-12(5-3-1)11-13-7-9-14-10-8-13;/h12-14H,1-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTIQHNFPVJKZEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)CC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cycloheptylmethyl)piperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1432523.png)

![5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1432531.png)

![5-Methyl-6-azaspiro[3.4]octan-7-one](/img/structure/B1432537.png)

![5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1432542.png)